N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride
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Overview
Description
N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminopropyl group and a dioxoisoindolinyl moiety, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride typically involves the following steps:
Formation of the Isoindolinone Core: This step involves the reaction of phthalic anhydride with an amine to form the isoindolinone core.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where a suitable aminopropylating agent reacts with the isoindolinone core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group may facilitate binding to specific sites, while the dioxoisoindolinyl moiety can interact with other functional groups, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide sulfate
- N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide acetate
Uniqueness
N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
Properties
IUPAC Name |
N-(3-aminopropyl)-3-(1,3-dioxoisoindol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c15-7-3-8-16-12(18)6-9-17-13(19)10-4-1-2-5-11(10)14(17)20;/h1-2,4-5H,3,6-9,15H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFCDKALQJNFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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